molecular formula C21H16O4 B5649633 6-methoxy-2-(4-methoxybenzylidene)benzo[de]chromen-3(2H)-one

6-methoxy-2-(4-methoxybenzylidene)benzo[de]chromen-3(2H)-one

Cat. No. B5649633
M. Wt: 332.3 g/mol
InChI Key: VSHJJYYIZBMTFV-UNOMPAQXSA-N
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Description

The compound 6-methoxy-2-(4-methoxybenzylidene)benzo[de]chromen-3(2H)-one belongs to the chromene family, which is known for its significance in organic chemistry due to its presence in various natural products and synthetic targets with pharmaceutical relevance. Chromene derivatives, including this compound, exhibit a wide range of biological activities and are subjects of synthetic interest for their complex molecular architecture.

Synthesis Analysis

This compound and its derivatives can be synthesized through various synthetic routes, including one-step regioselective Wittig reactions from substituted 1,2-naphthoquinones, demonstrating the versatility in generating chromene structures with specific substitutions (da Silva et al., 2007). Additionally, palladium-catalyzed one-pot Suzuki–Miyaura cross coupling followed by oxidative lactonization has been employed as a novel and efficient route for synthesizing benzo[c]chromene-6-ones, showcasing modern approaches to constructing this scaffold with high efficiency (Singha et al., 2013).

Molecular Structure Analysis

The molecular structure of chromene derivatives, including 6-methoxy-2-(4-methoxybenzylidene)benzo[de]chromen-3(2H)-one, features specific interactions and conformations that are critical for their chemical behavior and biological activity. For example, pi-pi stacking interactions and C-H...pi(arene) hydrogen bonds play a significant role in the dimeric aggregation of these molecules, influencing their reactivity and physical properties (da Silva et al., 2007).

Chemical Reactions and Properties

Chromene derivatives undergo various chemical reactions that highlight their reactivity and potential for further functionalization. Reactions such as the domino Friedel-Crafts acylation/annulation between alkynes and 2-methoxybenzoyl chlorides demonstrate the ability to efficiently synthesize chromen-4-one derivatives, a process pivotal for exploring the chemical space of chromene-based compounds (Bam & Chalifoux, 2018).

properties

IUPAC Name

(3Z)-8-methoxy-3-[(4-methoxyphenyl)methylidene]-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O4/c1-23-14-8-6-13(7-9-14)12-19-21(22)16-10-11-17(24-2)15-4-3-5-18(25-19)20(15)16/h3-12H,1-2H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHJJYYIZBMTFV-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=C4C(=C(C=C3)OC)C=CC=C4O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C4C(=C(C=C3)OC)C=CC=C4O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-6-methoxy-2-(4-methoxybenzylidene)benzo[de]chromen-3(2H)-one

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